Cas no 1701940-85-3 (1-methoxy-3-(propan-2-yl)cyclohexylmethanamine)
1-methoxy-3-(propan-2-yl)cyclohexylmethanamine Chemical and Physical Properties
Names and Identifiers
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- 1701940-85-3
- [1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine
- EN300-1143875
- Cyclohexanemethanamine, 1-methoxy-3-(1-methylethyl)-
- 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine
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- Inchi: 1S/C11H23NO/c1-9(2)10-5-4-6-11(7-10,8-12)13-3/h9-10H,4-8,12H2,1-3H3
- InChI Key: OZZHNCPVECOXLF-UHFFFAOYSA-N
- SMILES: O(C)C1(CN)CCCC(C(C)C)C1
Computed Properties
- Exact Mass: 185.177964357g/mol
- Monoisotopic Mass: 185.177964357g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 35.2Ų
Experimental Properties
- Density: 0.91±0.1 g/cm3(Predicted)
- Boiling Point: 243.6±13.0 °C(Predicted)
- pka: 10.27±0.29(Predicted)
1-methoxy-3-(propan-2-yl)cyclohexylmethanamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1143875-0.05g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 0.05g |
$768.0 | 2023-10-26 | |
| Enamine | EN300-1143875-0.1g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 0.1g |
$804.0 | 2023-10-26 | |
| Enamine | EN300-1143875-0.25g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 0.25g |
$840.0 | 2023-10-26 | |
| Enamine | EN300-1143875-0.5g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 0.5g |
$877.0 | 2023-10-26 | |
| Enamine | EN300-1143875-1.0g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 1g |
$1100.0 | 2023-05-23 | ||
| Enamine | EN300-1143875-2.5g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 2.5g |
$1791.0 | 2023-10-26 | |
| Enamine | EN300-1143875-5.0g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 5g |
$3189.0 | 2023-05-23 | ||
| Enamine | EN300-1143875-10.0g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 10g |
$4729.0 | 2023-05-23 | ||
| Enamine | EN300-1143875-1g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 1g |
$914.0 | 2023-10-26 | |
| Enamine | EN300-1143875-5g |
[1-methoxy-3-(propan-2-yl)cyclohexyl]methanamine |
1701940-85-3 | 95% | 5g |
$2650.0 | 2023-10-26 |
1-methoxy-3-(propan-2-yl)cyclohexylmethanamine Related Literature
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Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine
Introduction to 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine (CAS No. 1701940-85-3)
1-methoxy-3-(propan-2-yl)cyclohexylmethanamine, identified by the CAS number 1701940-85-3, is a specialized organic compound that has garnered attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the class of cyclohexylamine derivatives, characterized by its structural complexity and functional diversity. The presence of both an ether group (methoxy) and an isopropyl substituent on the cyclohexane ring imparts unique chemical properties, making it a promising candidate for various synthetic applications.
The molecular structure of 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine consists of a cyclohexane core substituted at the 1-position with a methoxy group and at the 3-position with an isopropyl group, linked to a terminal amine functionality. This arrangement creates a molecule with significant steric and electronic features that can influence its reactivity and interaction with biological targets. The compound’s stereochemistry, particularly the configuration of the cyclohexane ring, plays a crucial role in determining its pharmacological profile.
In recent years, there has been growing interest in cyclohexylamine derivatives due to their potential applications in drug discovery. The isopropyl-substituted cyclohexylamine scaffold has been explored for its ability to modulate enzyme activity and receptor binding. Specifically, modifications at the 1- and 3-positions of the cyclohexane ring have been shown to influence binding affinity and metabolic stability, key factors in pharmaceutical development. The methoxy group, in particular, can enhance solubility and improve bioavailability, making it a valuable feature in drug design.
Recent studies have highlighted the utility of 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine as a building block in medicinal chemistry. Researchers have demonstrated its role in synthesizing novel analogs targeting neurological disorders, where the compound’s ability to cross the blood-brain barrier is of particular interest. The amine functionality provides a site for further derivatization, allowing chemists to tailor properties such as lipophilicity and polarizability. This flexibility has led to its incorporation into libraries designed for high-throughput screening (HTS) programs.
The synthesis of 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine involves multi-step organic transformations, typically starting from commercially available precursors like cyclohexanone or cyclohexylamine. Key steps include functional group interconversion, such as oxidation or reduction reactions, followed by nucleophilic substitution or elimination processes to introduce the desired substituents. Advances in catalytic methods have improved the efficiency of these synthetic routes, reducing both reaction times and byproduct formation.
From a computational chemistry perspective, molecular modeling studies have been conducted to understand the binding interactions of 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine with biological targets. These studies have revealed that the compound can adopt multiple conformations depending on its environment, which may influence its efficacy as a ligand. The steric bulk provided by the isopropyl group has been found to be particularly important in optimizing binding affinity for certain protein targets. Additionally, quantum mechanical calculations have helped predict potential metabolic pathways, aiding in drug design to minimize toxicity.
The pharmaceutical industry has shown interest in exploring derivatives of 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine for their potential therapeutic effects. Preliminary pharmacokinetic studies suggest that this compound exhibits favorable pharmacokinetic properties, including moderate oral bioavailability and reasonable metabolic clearance rates. These characteristics make it an attractive candidate for further development into an active pharmaceutical ingredient (API). Researchers are also investigating its potential role as an intermediate in synthesizing more complex molecules with enhanced pharmacological activity.
In conclusion, 1-methoxy-3-(propan-2-yl)cyclohexylmethanamine (CAS No. 1701940-85-3) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its incorporation into drug discovery efforts holds promise for developing novel therapeutics targeting various diseases. As research continues to uncover new synthetic methodologies and biological insights, this compound is poised to play an increasingly important role in medicinal chemistry innovation.
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